METHYL 9-BENZYL-2-(BROMOMETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE
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Overview
Description
METHYL 9-BENZYL-2-(BROMOMETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a bromomethyl group and a benzimidazole core, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 9-BENZYL-2-(BROMOMETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of the Bromomethyl Group: This step involves the bromination of the methyl group using reagents like N-bromosuccinimide (NBS) under radical conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 9-BENZYL-2-(BROMOMETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form complex molecular architectures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Acid Catalysts: Used in esterification reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities.
Scientific Research Applications
METHYL 9-BENZYL-2-(BROMOMETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is used to study the interaction of benzimidazole derivatives with biological targets.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 9-BENZYL-2-(BROMOMETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function. The benzimidazole core can interact with DNA and enzymes, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A simpler benzimidazole derivative with similar biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure and biological activities.
Uniqueness
METHYL 9-BENZYL-2-(BROMOMETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential biological activities compared to simpler benzimidazole derivatives.
Properties
IUPAC Name |
methyl 4-benzyl-2-(bromomethyl)imidazo[1,2-a]benzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c1-25-18(24)17-14(11-20)21-19-22(12-13-7-3-2-4-8-13)15-9-5-6-10-16(15)23(17)19/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVJFFRJZYBSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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